molecular formula C15H12O2 B8759875 3-Hydroxychalcone

3-Hydroxychalcone

Cat. No.: B8759875
M. Wt: 224.25 g/mol
InChI Key: FGLRWHNZUBAWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 3-Hydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired chalcone product after purification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Mechanism of Action

The mechanism of action of 3-Hydroxychalcone involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H12O2/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11,16H

InChI Key

FGLRWHNZUBAWJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O

Origin of Product

United States

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